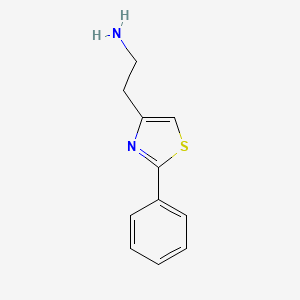

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISTXXCPQIZSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine: A Technical Guide

Introduction

2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine is a heterocyclic amine of significant interest within contemporary medicinal chemistry and drug development. Its structural scaffold, featuring a phenyl-substituted thiazole ring linked to an ethylamine moiety, represents a key pharmacophore in a variety of biologically active compounds. The precise elucidation of its molecular structure and purity is paramount for its application in research and development, forming the foundation for understanding its chemical reactivity, metabolic fate, and interaction with biological targets.

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and purity assessment of this compound. The methodologies and data interpretation strategies outlined herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The synthesis and characterization of this key intermediate, referred to as compound G , have been described in the scientific literature, providing a foundational reference for its analytical profile.[1]

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine is presented below. The key structural features to be interrogated by spectroscopic methods include the protons and carbons of the phenyl ring, the thiazole ring, and the ethylamine side chain.

Caption: Chemical structure of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum at room temperature.

-

Data Acquisition: A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: ¹H NMR Experimental Workflow.

Data Interpretation: The ¹H NMR spectrum of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine is expected to show distinct signals corresponding to the aromatic protons of the phenyl and thiazole rings, and the aliphatic protons of the ethylamine side chain.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Placeholder | Multiplet | 5H | Phenyl protons (C₆H₅) |

| Placeholder | Singlet | 1H | Thiazole proton (C₅-H) |

| Placeholder | Triplet | 2H | Methylene protons (-CH₂-CH₂-NH₂) |

| Placeholder | Triplet | 2H | Methylene protons (-CH₂-CH₂-NH₂) |

| Placeholder | Singlet (broad) | 2H | Amine protons (-NH₂) |

Note: The exact chemical shifts and coupling constants would be extracted from the primary literature.[1]

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol: The protocol is similar to ¹H NMR, but with a ¹³C observe pulse program. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Data Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Placeholder | Phenyl carbons (C₆H₅) |

| Placeholder | Thiazole carbons (C₂, C₄, C₅) |

| Placeholder | Methylene carbons (-CH₂-CH₂-NH₂) |

Note: The exact chemical shifts would be extracted from the primary literature.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: FTIR Experimental Workflow.

Data Interpretation: The IR spectrum will provide evidence for the key functional groups in 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, 1480 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1550 | Medium | N-H bending (amine) |

| Placeholder | Placeholder | C-N stretching |

| Placeholder | Placeholder | C-S stretching |

Note: The exact wavenumbers and intensities would be extracted from the primary literature.[1]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Mass Spectrometry Workflow.

Data Interpretation: The mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| Placeholder (e.g., [M+H]⁺) | Molecular ion, confirming the molecular weight |

| Placeholder | Key fragment ions (e.g., loss of the ethylamine side chain) |

Note: The exact m/z values and fragmentation patterns would be determined from the experimental data.

Conclusion

The comprehensive spectroscopic analysis of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The combined data from these orthogonal techniques allows for an unambiguous assignment of its chemical structure, which is a critical prerequisite for its use in research and drug development. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for scientists working with this important chemical entity.

References

-

Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available at: [Link][1]

Sources

An In-depth Technical Guide to Nicotinamide (CAS 98-92-0): Properties, Synthesis, and Applications in Research

Introduction to Nicotinamide

Nicotinamide (NAM), also known as niacinamide, is the amide form of vitamin B3 and a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] Found in all living cells, NAD+ is a critical cofactor for hundreds of enzymatic reactions, most notably those central to cellular energy metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation.[2][3] Beyond its bioenergetic role, Nicotinamide is a key signaling molecule that modulates the activity of various enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, genomic stability, and cellular stress responses.[1] Its multifaceted roles make it a compound of great interest in fields ranging from aging and metabolic diseases to cancer and neurodegeneration.

Physicochemical Properties of Nicotinamide

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research. Nicotinamide is a white, crystalline solid that is highly soluble in water.[4]

| Property | Value | Source |

| CAS Number | 98-92-0 | [5] |

| Molecular Formula | C₆H₆N₂O | [6] |

| Molecular Weight | 122.12 g/mol | [6] |

| Melting Point | 128-131 °C | [2] |

| Boiling Point | 334 °C | |

| Solubility in Water | Soluble (50 mg/mL) | |

| Appearance | White crystalline powder | [2][6] |

| pH | 6.0 - 7.5 (in a 50 g/L solution) | [2] |

| Odor | Nearly odorless | [2] |

Synthesis of Nicotinamide

Nicotinamide can be synthesized through several routes, with the hydrolysis of 3-cyanopyridine being a common industrial method. For laboratory-scale synthesis, the reaction of nicotinic acid with urea is also a viable option.

Protocol 1: Synthesis from 3-Cyanopyridine

This method involves the hydrolysis of 3-cyanopyridine in the presence of a catalyst, such as manganese dioxide, in an alcohol-water mixture. This approach is favored for its high yield and purity.[7]

Step-by-Step Methodology:

-

To a 1000 mL four-necked flask, add 100g of solid 3-cyanopyridine (0.96 mol), 20g of manganese dioxide (0.23 mol), and 400g of 95% ethanol.[7]

-

Stir the mixture and heat to 90°C.[7]

-

Maintain the reaction at approximately 90°C for 6 hours.[7]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

The filtrate is then subjected to rotary evaporation to remove the solvent.[7]

-

The resulting solid is dried under vacuum at 60°C for 10 hours to yield pure nicotinamide.[7]

Protocol 2: Synthesis from Nicotinic Acid and Urea

This process involves the reaction of nicotinic acid with urea at elevated temperatures.[4]

Step-by-Step Methodology:

-

Combine 123 parts (1 mol) of nicotinic acid and 45 parts (0.75 mol) of urea in a reaction vessel equipped with a stirrer.[4]

-

Heat the mixture to an internal temperature of 230-235°C.[4]

-

Pass a slow stream of anhydrous ammonia through the mixture at this temperature for 2 hours.[4]

-

Monitor the reaction for the conversion of nicotinic acid.

-

Upon completion, cool the mixture to 150°C.[4]

-

The nicotinamide product can then be purified through recrystallization.

Mechanism of Action and Biological Pathways

Nicotinamide's primary biological significance stems from its role as a precursor in the NAD+ biosynthesis salvage pathway. This pathway recycles nicotinamide that is produced from the activity of NAD+-consuming enzymes.[6][8]

The NAD+ Salvage Pathway

The salvage pathway is the main route for NAD+ synthesis in mammalian cells. It is a two-step enzymatic process.

-

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[8]

-

Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NMN to form NAD+.[8]

Caption: The NAD+ Salvage Pathway.

Applications in Research and Drug Development

Nicotinamide is widely used in cell culture as a supplement to enhance cell survival, delay senescence, and direct differentiation.[1]

Experimental Protocol: Nicotinamide in Cell Culture for Senescence Delay

This protocol outlines a general procedure for the long-term treatment of primary human fibroblasts with nicotinamide to extend their replicative lifespan.[1]

Materials:

-

Primary Human Fibroblasts

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Nicotinamide solution (1 M stock in cell culture grade water, filter-sterilized)[9]

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

-

Cell Seeding: Plate primary human fibroblasts at a desired density in standard culture medium and allow them to adhere overnight.

-

Nicotinamide Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of nicotinamide (typically 5-10 mM).[1] A control group with no nicotinamide should be maintained in parallel.

-

Long-Term Cultivation: Culture the cells long-term, replacing the nicotinamide-containing medium every 2-3 days.

-

Passaging: When the cells reach 80-90% confluency, passage them as per standard protocols, re-seeding them in nicotinamide-containing medium.

-

Assessment of Senescence: At various time points, assess markers of cellular senescence, such as:

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.

-

Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.

-

Cell Morphology: Observe for the characteristic flattened and enlarged morphology of senescent cells.

-

Replicative Lifespan: Track the cumulative population doublings of the cell cultures.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Nicotinamide [walmart.com]

- 4. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. aboutnad.com [aboutnad.com]

- 7. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Therapeutic Targets for Phenylthiazole Derivatives

Introduction: The Phenylthiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The phenylthiazole scaffold is a prominent heterocyclic structure that has garnered substantial interest within the drug discovery and development community.[1][2] Its inherent aromaticity, structural rigidity, and capacity for diverse functionalization make it a versatile pharmacophore. This unique combination of physicochemical properties allows phenylthiazole derivatives to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the key therapeutic targets of phenylthiazole derivatives, delving into the underlying mechanisms of action and presenting pertinent experimental data and protocols for researchers, scientists, and drug development professionals.

Antimicrobial Therapeutics: Combating Resistance with Novel Mechanisms

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents with activity against both bacterial and fungal pathogens, often through mechanisms that can circumvent existing resistance.[5][6]

Antifungal Activity: Targeting Ergosterol Biosynthesis

A primary and well-established target for antifungal phenylthiazole derivatives is Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][7] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[2] Several phenylthiazole compounds have demonstrated potent inhibition of CYP51.[7][8]

Signaling Pathway: Inhibition of Fungal CYP51

Caption: Inhibition of CYP51 by phenylthiazole derivatives blocks ergosterol synthesis.

Quantitative Data: Antifungal Activity of Phenylthiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| SZ-C14 | Candida albicans | 1–16 | [7] |

| Compound B9 | Candida albicans | 0.5 | [7] |

| Compound B9 | Candida tropicalis | 1 | [1] |

| Compound B9 | Cryptococcus neoformans | 0.25 | [1] |

| Compound 2e | Candida parapsilosis | 1.23 | [8] |

Antibacterial Activity: Disrupting Cell Wall Synthesis and Other Key Processes

Phenylthiazole derivatives have demonstrated potent activity against Gram-positive bacteria, including challenging vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Their mechanism of action often involves the inhibition of bacterial cell wall synthesis.[5] Transposon mutagenesis studies have implicated proteins such as YubA, YubB (undecaprenyl diphosphate phosphatase - UPPP), and YubD as potential targets.[5]

Furthermore, other bacterial targets for phenylthiazole derivatives have been identified, including:

-

Sortase A: An enzyme crucial for anchoring surface proteins to the cell wall in many Gram-positive bacteria, playing a role in virulence and biofilm formation.[9]

-

DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication.[10]

Experimental Workflow: Antibacterial Target Identification

Caption: A multi-step approach to identify antibacterial targets of phenylthiazoles.

Oncology: A Multifaceted Approach to Cancer Therapy

In the realm of oncology, phenylthiazole derivatives have shown considerable promise by targeting various hallmarks of cancer.[11][12] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[11][13]

Kinase Inhibition

Several kinases that are critical for cancer cell growth and survival have been identified as targets for phenylthiazole compounds:

-

Insulin-like Growth Factor 1 Receptor (IGF1R): A receptor tyrosine kinase that plays a significant role in cell proliferation and differentiation.[14]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[15]

-

Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway that is frequently overactive in many cancers.[16][17]

-

Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis.[12]

Quantitative Data: Cytotoxic Activity of Phenylthiazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 4c (para-nitro moiety) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [11] |

| Compound 4d (meta-chloro moiety) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [11] |

| Compound 27 | HepG2 (Hepatocarcinoma) | 0.62 ± 0.34 | [14] |

| Compound 19 | MV4-11 (AML) | 0.002 | [15] |

| Thiazole Derivative 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [17] |

Induction of Apoptosis

A common mechanism for the anticancer activity of phenylthiazole derivatives is the induction of programmed cell death, or apoptosis.[13] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[11]

Neurodegenerative Disorders: Targeting Protein Aggregation and Neuroinflammation

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Phenylthiazole derivatives are being explored for their potential to interfere with the pathological processes underlying these conditions.[18][19]

Inhibition of Tau Protein Aggregation

In Alzheimer's disease, the hyperphosphorylation and aggregation of the tau protein lead to the formation of neurofibrillary tangles, a key pathological hallmark.[18][20] Certain phenylthiazolyl-hydrazide derivatives have been shown to be potent inhibitors of tau aggregation in vitro.[18]

Monoamine Oxidase B (MAO-B) Inhibition

In Parkinson's disease, the selective inhibition of MAO-B can increase the levels of dopamine in the brain, providing symptomatic relief.[19] Novel 2-phenyl benzothiazole derivatives have been developed as selective and potent MAO-B inhibitors.[19]

Anti-inflammatory and Dermatological Applications

Phenylthiazole derivatives also possess anti-inflammatory properties, making them potential candidates for treating a range of inflammatory conditions.[21][22]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition can be beneficial for treating hyperpigmentation and for skin-whitening applications.[23] Some phenylthiazole derivatives have been identified as potent tyrosinase inhibitors with multifunctional activities, including antioxidant and anti-inflammatory effects.[23]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The phenylthiazole derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer is prepared.

-

Compound Addition: The phenylthiazole derivative at various concentrations is added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The mixture is incubated for a specific period at an optimal temperature.

-

Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The phenylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse biological activities of its derivatives underscore the importance of this chemical motif in medicinal chemistry. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as improving their pharmacokinetic and pharmacodynamic properties. The exploration of novel phenylthiazole derivatives holds significant promise for addressing unmet medical needs in infectious diseases, oncology, neurodegenerative disorders, and inflammatory conditions.

References

- BenchChem. (2025).

- Mohammad, H., et al. (n.d.). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. NIH.

- BenchChem. (2025). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole,. Benchchem.

- (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- (n.d.).

- (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH.

- (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted....

- BenchChem. (2025). potential biological activities of phenylthiazole scaffolds. Benchchem.

- (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.

- (2024).

- (2026). (PDF) New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.

- (n.d.). Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells | Biochemistry.

- (n.d.). Different generations of phenylthiazole antibiotics with their associated antimicrobial, physicochemical and pharmacokinetic properties ….

- (2025). Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents.

- (2022).

- (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

- (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- (n.d.). PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.

- (2015).

- (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

- (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.

- (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.

- (2025). (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites.

- (2020).

- (n.d.). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. NIH.

-

(2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE53MpHZ7xDD4hedzrp2WD4n_FQKSjwatk9wgeYkWb0LaPG73R8O-HUcCkWF7k7kFwQxeyRI6DVqQLjgDojBhlxZ0vQIgYFCkC9aj3TMkL7IUxjafkwoDO9b86vj-KU-6wq3f_2]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]

- 17. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. wjpmr.com [wjpmr.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(2-Phenyl-thiazol-4-yl)-ethylamine for Drug Discovery

Abstract

The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the synthesis of novel derivatives based on the versatile starting material, "2-(2-Phenyl-thiazol-4-yl)-ethylamine." We present several robust synthetic strategies focusing on the modification of the primary ethylamine group, which serves as a highly adaptable anchor for introducing chemical diversity. Detailed, step-by-step protocols for key transformations—including amide bond formation, reductive amination, and urea synthesis—are provided. These methodologies are designed to be reproducible and scalable, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide explains the rationale behind experimental choices and includes workflows and data presentation templates to support drug discovery campaigns.

Introduction: The 2-Phenylthiazole Scaffold

The thiazole ring is a cornerstone in the design of therapeutic agents, found in FDA-approved drugs such as the antifungal isavuconazole and the kinase inhibitor dasatinib.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting diverse biological systems. The 2-phenylthiazole core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors for enzymes like lanosterol 14α-demethylase (CYP51) in fungi and various protein kinases.[4][5]

The starting material, this compound, offers a strategic entry point for chemical exploration. Its structure presents three primary regions for modification, allowing for a systematic investigation of the chemical space surrounding the core scaffold.

Caption: Key regions for synthetic modification of the this compound scaffold.

This guide will focus primarily on the derivatization of Region A , the ethylamine side chain, as it provides the most direct and versatile route to a diverse library of analogues with varied physicochemical properties.

Synthetic Strategies and Protocols

The primary amine of this compound is a nucleophilic handle that can readily participate in a variety of classical and modern organic reactions. Below are detailed protocols for the most effective transformations.

Strategy I: Amide Bond Formation via Acylation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for the introduction of a vast array of functionalities. The resulting amides often exhibit improved metabolic stability and can form crucial hydrogen bond interactions with biological targets.[6][7]

Causality and Method Selection: While simple acylation with acyl chlorides is feasible, it can sometimes be harsh and generate HCl as a byproduct, which may complicate reactions with sensitive substrates.[8] The use of modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers a milder, more efficient, and highly reliable alternative, especially for sterically hindered or electron-deficient substrates.[8][9]

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

-

Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture for 15 minutes at 0°C to allow for the formation of the activated ester.

-

Amine Addition: Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategy II: Secondary Amine Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary and tertiary amines.[10] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the primary amine and an aldehyde or ketone, followed by its immediate reduction.

Causality and Method Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10] It is significantly milder and more selective than other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is not protic and does not readily reduce the starting aldehyde or ketone, which minimizes side product formation. Its mild acidity can also catalyze imine formation, streamlining the reaction.[11]

Protocol 2.2: General Procedure for Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This can be optionally accelerated by adding a catalytic amount of acetic acid or using molecular sieves to remove water.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions. Be aware that the reaction may gently effervesce.

-

Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 4-24 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent product streaking).

-

Characterization: Analyze the purified secondary amine by ¹H NMR, ¹³C NMR, and HRMS.

Strategy III: Bioisosteric Replacement of the Phenyl Ring

Bioisosterism is a key strategy in drug design used to optimize a lead compound's physicochemical and pharmacokinetic properties without losing its desired biological activity.[12][13][14][15] Instead of modifying the phenyl ring on the final molecule, it is far more efficient to synthesize analogues using substituted precursors in the initial thiazole synthesis (e.g., Hantzsch thiazole synthesis).[16][17]

Conceptual Protocol: Synthesis of Phenyl-Substituted Analogues

The synthesis of the core scaffold itself can be adapted to introduce diversity in Region B. The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[16][17]

-

Thioamide Synthesis: Start with a commercially available substituted benzonitrile (e.g., 4-fluorobenzonitrile, 3-methoxybenzonitrile). Convert it to the corresponding thiobenzamide.

-

α-Haloketone Formation: Prepare the required α-haloketone intermediate that will provide the ethylamine side chain after cyclization and subsequent reduction/conversion steps.

-

Cyclization: React the substituted thiobenzamide with the α-haloketone precursor to form the 2-(substituted-phenyl)-thiazole ring.

-

Side Chain Elaboration: Convert the functional group at the 4-position of the thiazole into the desired ethylamine side chain.

By employing a variety of substituted benzonitriles, a library of 2-(2-Aryl-thiazol-4-yl)-ethylamine analogues can be generated, allowing for a thorough exploration of SAR related to the phenyl ring.

Data Presentation

Systematic logging of experimental data is crucial for SAR analysis. The following table provides a template for summarizing the properties of newly synthesized derivatives.

| Compound ID | Structure (R-Group) | Synthetic Method | Yield (%) | m.p. (°C) | HRMS (m/z) [M+H]⁺ |

| DERIV-001 | R = Benzoyl | Protocol 2.1 | 85 | 134-136 | Calculated: 309.1005Found: 309.1002 |

| DERIV-002 | R = 4-Fluorobenzoyl | Protocol 2.1 | 81 | 141-143 | Calculated: 327.0911Found: 327.0908 |

| DERIV-003 | R = Benzyl | Protocol 2.2 | 72 | (Oil) | Calculated: 295.1213Found: 295.1210 |

| DERIV-004 | R = Cyclohexylmethyl | Protocol 2.2 | 75 | 98-100 | Calculated: 301.1679Found: 301.1675 |

| DERIV-005 | R = Phenyl (Urea) | (Similar to 2.1) | 88 | 175-177 | Calculated: 324.1118Found: 324.1115 |

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel derivatives from this compound. By systematically applying these methods, researchers can efficiently generate diverse libraries of compounds. The strategic modification of the ethylamine side chain via amidation and reductive amination, coupled with the potential for bioisosteric replacement of the phenyl ring, enables a comprehensive exploration of the structure-activity landscape. This approach is fundamental to the optimization of hit and lead compounds in modern drug discovery programs.

References

- BenchChem. (2025).

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

- Kashyap, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

-

Li, Y., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology. [Link]

-

Fassihi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]

-

SpiroChem. Bioisosteric Replacement Strategies. SpiroChem AG. [Link]

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.

-

ResearchGate. (Various Authors). Synthetic routes for thiazole analogues. ResearchGate. [Link]

-

Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (Various Authors). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. [Link]

-

Fassihi, A., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]

- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering.

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (Various Authors). Synthesis of phenyl ring containing fused thiazole derivative. ResearchGate. [Link]

-

Bencze, G., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

-

Davies, J., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Gontijo, J., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

- Bhatia, R., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline.

-

Podyacheva, E., et al. (2018). Hitchhiker's guide to reductive amination. Synthesis. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

- Wang, C., et al. (2016). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. RSC Advances.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling with 2-(2-Phenyl-thiazol-4-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(2-Phenyl-thiazol-4-yl)-ethylamine Moiety in Medicinal Chemistry

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its unique structural and electronic properties, imparted by the phenyl-thiazole core, make it a valuable building block in the design of novel therapeutics. The primary amine functionality serves as a critical handle for diversification through amide bond formation, one of the most fundamental and frequently employed reactions in drug discovery.[1][2] This application note provides a detailed guide to performing amide coupling reactions with this specific amine, offering insights into reagent selection, protocol optimization, and purification strategies to empower researchers in their synthetic endeavors.

While standard amide coupling protocols are abundant, the electronic nature of the thiazole ring and potential steric hindrance can influence reactivity. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This document will explore several robust protocols, explaining the mechanistic rationale behind each to facilitate informed decision-making in the laboratory.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[2] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carboxyl carbon susceptible to nucleophilic attack by the amine.

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate when using carbodiimide-based reagents.[3][4] This intermediate can then react directly with the amine or, more efficiently, be converted into a less reactive but more stable active ester in the presence of additives like 1-hydroxybenzotriazole (HOBt), which also helps to suppress side reactions and reduce racemization.[5]

Recommended Amide Coupling Protocols

The choice of coupling reagent is critical and often depends on the specific carboxylic acid and any functional groups present. Below are two highly reliable and widely applicable protocols for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling - The Workhorse Method

This is a classic and cost-effective method suitable for a wide range of carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[6] HOBt is used as an additive to improve efficiency and minimize side reactions.[7]

Experimental Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) and this compound hydrochloride (1.05 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M concentration).

-

Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq.) to the solution to neutralize the hydrochloride salt of the amine and the HOBt. Stir for 10-15 minutes at room temperature.

-

Activator Addition: Add HOBt (1.2 eq.) to the reaction mixture.

-

Coupling Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as with DCM.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Table 1: Reagent Stoichiometry for EDC/HOBt Coupling

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| This compound HCl | 1.05 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA or TEA | 2.5 - 3.0 |

Protocol 2: HATU Mediated Amide Coupling - For Challenging Substrates

For sterically hindered or electron-deficient carboxylic acids, or when the EDC/HOBt method gives low yields, a more potent coupling reagent is often required.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that has proven to be highly effective for difficult couplings.[10][11]

Experimental Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

-

Activator and Base Addition: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the carboxylic acid solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add a solution of this compound hydrochloride (1.05 eq.) and additional DIPEA (1.0 eq.) in a small amount of DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Reagent Stoichiometry for HATU Coupling

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| This compound HCl | 1.05 |

| HATU | 1.1 |

| DIPEA | 4.0 |

Visualizing the Workflow: A Generalized Amide Coupling Protocol

The following diagram illustrates the general steps involved in a typical amide coupling reaction.

Caption: Generalized workflow for amide coupling reactions.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider switching to a more powerful coupling reagent like HATU.[9] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the reaction time or temperature (e.g., to 40-50 °C) may also improve conversion.

-

Side Products: The formation of N-acylurea is a common side reaction with carbodiimide reagents.[12] The use of HOBt helps to minimize this. If purification is difficult, consider using a different carbodiimide like DIC, where the urea byproduct is often less soluble and can be filtered off.

-

Purification Challenges: The polarity of the final amide product will dictate the appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective. For particularly polar compounds, adding a small amount of methanol to the mobile phase may be necessary. Recrystallization can also be an effective purification method for solid products.[13]

Conclusion

The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By understanding the underlying principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols outlined in this application note provide a solid foundation for successfully employing this valuable building block in medicinal chemistry programs.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

-

Looking for some advice for purification of diamide. Reddit. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

-

Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

- CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. bachem.com [bachem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: 2-(2-Phenyl-thiazol-4-yl)-ethylamine as a Foundational Scaffold for Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The thiazole ring is a privileged heterocyclic motif present in numerous clinically approved drugs and demonstrates a wide spectrum of biological activities.[1] This document provides a comprehensive guide to leveraging "2-(2-Phenyl-thiazol-4-yl)-ethylamine" as a core structural template for the design and development of new antimicrobial agents. We present detailed protocols for the synthesis of the primary amine scaffold, robust methodologies for in vitro antimicrobial and cytotoxicity evaluation, and a framework for exploring structure-activity relationships (SAR) to optimize potency and selectivity. Finally, we introduce preliminary in vivo models for early-stage efficacy assessment.

The Thiazole Moiety: A Privileged Scaffold in Antimicrobial Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, potential for diverse substitutions, and ability to engage in various biological interactions make it an ideal starting point for drug design. Several approved drugs, such as the anti-HIV agent Ritonavir and the antifungal Ravuconazole, feature a thiazole core.[2]

Thiazole derivatives exert their antimicrobial effects through multiple mechanisms of action, providing a rich field for discovery:

-

Enzyme Inhibition: They have been shown to inhibit critical bacterial enzymes. For instance, some derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis (FAS II), and DNA gyrase.[2][3]

-

Cell Wall Synthesis Disruption: Certain thiazoles interfere with the biosynthesis of the bacterial cell wall.

-

Ergosterol Synthesis Inhibition: In fungi, thiazole-containing azoles, such as isavuconazole, target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[4]

The specific compound, this compound, combines the privileged thiazole ring with a phenyl group at the 2-position and a reactive ethylamine side chain at the 4-position. This configuration offers multiple vectors for chemical modification, making it an excellent candidate for library synthesis and SAR studies.

Synthesis of the Core Scaffold: this compound

The foundational step in utilizing this scaffold is its efficient synthesis. The Hantzsch thiazole synthesis is the most common and practical method, involving the condensation of an α-haloketone with a thioamide.[1][5] To produce the primary amine, a protected amine synthon, such as phthalimide, is often employed in a Gabriel-type synthesis.[5]

A generalized synthetic route is outlined below. The process begins by preparing a brominated ketone intermediate, which then undergoes cyclization with thiobenzamide to form the phenyl-thiazole ring. Subsequent deprotection yields the target primary amine.[5]

Caption: Generalized workflow for the synthesis of the target amine scaffold.

In Vitro Efficacy: Antimicrobial Potency Determination

The initial phase of evaluation involves determining the compound's direct activity against a panel of pathogenic microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8]

Causality Behind Choices:

-

Medium: Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility and low levels of inhibitors for common antibiotics.[6]

-

Inoculum Density: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluting it to a final concentration of ~5 x 10⁵ CFU/mL in the well is critical. A lower density may overestimate potency, while a higher density can underestimate it.[8]

-

Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate that the bacteria can grow in the test conditions and that the medium is sterile, respectively.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a tube of MHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.[8]

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Compound Dilutions:

-

Prepare a stock solution of "this compound" or its derivatives in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to cover a broad concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).

-

Seal the plate and incubate at 37°C for 16-20 hours.[8]

-

-

Determine MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration where no visible growth is observed.[9]

-

Caption: Standard workflow for the broth microdilution MIC assay.

Data Presentation: MIC Values

Results should be summarized in a clear table. This allows for easy comparison of activity across different microbial strains and against reference antibiotics.

| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (PAO1) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) |

| Scaffold | Data | Data | Data | Data |

| Derivative 1 | Data | Data | Data | Data |

| Ciprofloxacin | Data | Data | Data | Data |

In Vitro Safety: Cytotoxicity Assessment

A promising antimicrobial agent must exhibit selective toxicity against microbial cells over host cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[8][10]

Protocol 4.1: MTT Cytotoxicity Assay

This protocol measures the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12]

Causality Behind Choices:

-

Cell Line: A standard human cell line like HEK293 (embryonic kidney) or HepG2 (liver carcinoma) is used to represent mammalian cells.

-

MTT Reagent: The reduction of MTT to formazan is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes, meaning only metabolically active, viable cells produce the purple color.[8] This provides a direct link between signal intensity and cell health.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a 96-well plate with a human cell line (e.g., HEK293) at a density of ~1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Remove the medium and add fresh medium containing serial dilutions of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Remove the compound-containing medium.

-

Add MTT solution (e.g., 0.5 mg/mL in medium) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance of the plate on a microplate reader at ~570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%. Then, determine the Selectivity Index (SI) .

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, a critical parameter for a viable drug candidate.

Caption: Workflow for assessing compound cytotoxicity via the MTT assay.

Structure-Activity Relationship (SAR) and Scaffold Optimization

The "this compound" scaffold is a template for optimization. SAR studies involve synthesizing analogs and systematically evaluating how structural changes affect antimicrobial activity and cytotoxicity.[13][14]

Key Modification Points:

-

R¹ (Phenyl Ring): Introducing electron-withdrawing (e.g., -Cl, -F, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups can significantly alter electronic properties and binding interactions. The position of these substituents (ortho, meta, para) is also critical.[3][13]

-

R² (Ethylamine Side Chain): The primary amine is a key reactive handle. It can be acylated, alkylated, or used to form amides, sulfonamides, or other functional groups to explore new binding pockets and alter physicochemical properties like solubility and cell permeability.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdb.apec.org [pdb.apec.org]

- 7. woah.org [woah.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Methodological Framework for Assessing the Cytotoxicity of Thiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. A critical step in the preclinical development of these compounds is the rigorous evaluation of their cytotoxic effects.[1] This guide provides a comprehensive methodological framework for assessing the cytotoxicity of novel thiazole derivatives. We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design. This document details an integrated, multi-parametric approach, combining assays for metabolic viability, membrane integrity, and specific cell death pathways to build a robust cytotoxicity profile.

The Imperative for Cytotoxicity Profiling in Thiazole Drug Discovery

Thiazole derivatives are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] However, the very mechanisms that make them effective can also pose risks of cellular toxicity. Early and accurate assessment of cytotoxicity is therefore not merely a regulatory hurdle but a fundamental component of the drug discovery workflow.[3][4] It enables researchers to:

-

Screen and Rank Compounds: Quickly eliminate overtly toxic candidates and prioritize those with a favorable therapeutic window.[3]

-

Determine Therapeutic Index: Establish the crucial ratio between the dose required for therapeutic effect and the dose at which toxicity is observed.[3]

-

Elucidate Mechanism of Action: Understand how a compound affects cells, which can inform lead optimization and predict potential in vivo toxicities.

This guide presents a tiered approach, starting with broad viability screening and progressing to more detailed mechanistic assays to differentiate between modes of cell death, such as apoptosis and necrosis.

A Multi-Parametric Strategy for Cytotoxicity Assessment

A single assay is insufficient to fully characterize a compound's cytotoxic profile. For instance, an assay measuring metabolic activity might miss compounds that induce cell death without immediately impacting mitochondrial function.[5] Therefore, we advocate for an integrated workflow that interrogates multiple cellular health indicators.

Caption: General workflow for assessing thiazole compound cytotoxicity.

Tier 1: Metabolic Viability Assessment using the MTT Assay

The MTT assay is a robust, high-throughput colorimetric assay that serves as an excellent primary screen for cytotoxicity.[6][7]

Principle of Causality: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore, viable) cells.[8] A reduction in formazan signal in treated cells compared to untreated controls indicates a loss of viability.

Protocol: MTT Cytotoxicity Assay

Materials:

-

MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[7]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

96-well flat-bottom sterile culture plates.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[8]

-

Expertise Note: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overconfluence and nutrient depletion, confounding the results.

-

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[9]

-

Trustworthiness Check: Serum can interfere with the assay; using serum-free medium during MTT incubation enhances accuracy.[7]

-

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

-